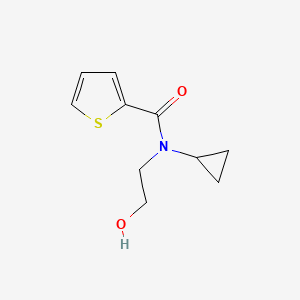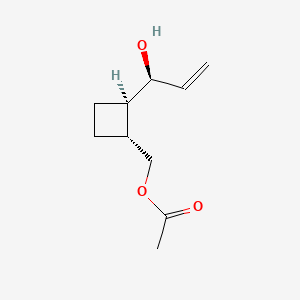![molecular formula C26H22O4 B14910543 Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate](/img/structure/B14910543.png)
Dimethyl (S)-2,2'-dimethyl-[1,1'-binaphthalene]-3,3'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its binaphthalene core, which is a structure consisting of two naphthalene units connected at specific positions, and the presence of dimethyl ester groups at the 3,3’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate typically involves several steps, starting from commercially available naphthalene derivatives. One common method involves the bromination of 2,2’-dihydroxy-1,1’-binaphthyl followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound can serve as a probe for studying molecular interactions and binding affinities.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism by which Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The binaphthalene core allows for strong π-π interactions with aromatic systems, while the ester groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as an effective ligand or catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (11bR)-2,2’-Bis(methoxymethoxy)-3,3’-dimethyl-1,1’-binaphthalene
- 2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP)
- 2,2’-Dihydroxy-1,1’-binaphthalene
Uniqueness
Dimethyl (11bR)-2,2’-dimethyl-[1,1’-binaphthalene]-3,3’-dicarboxylate is unique due to its specific substitution pattern and the presence of dimethyl ester groups, which confer distinct chemical and physical properties. These features make it particularly useful in asymmetric synthesis and as a versatile building block in organic chemistry .
Properties
Molecular Formula |
C26H22O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 4-(3-methoxycarbonyl-2-methylnaphthalen-1-yl)-3-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C26H22O4/c1-15-21(25(27)29-3)13-17-9-5-7-11-19(17)23(15)24-16(2)22(26(28)30-4)14-18-10-6-8-12-20(18)24/h5-14H,1-4H3 |
InChI Key |
IBFSRHKLZMMJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1C(=O)OC)C3=C(C(=CC4=CC=CC=C43)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
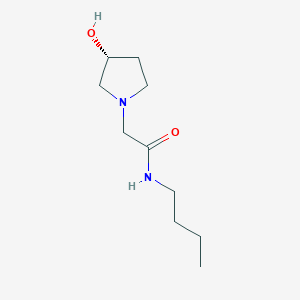
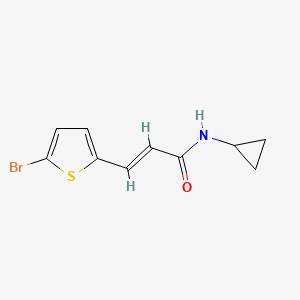
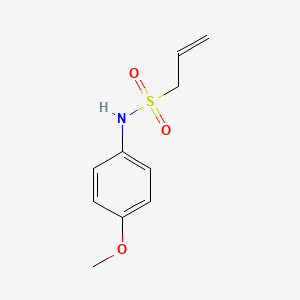

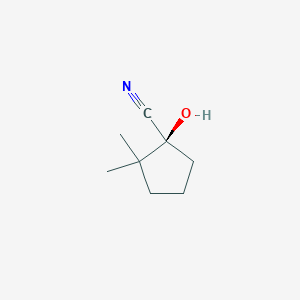
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
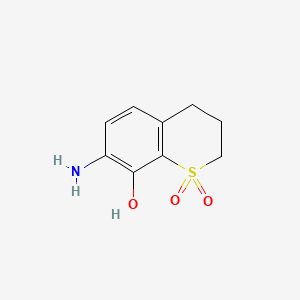
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)

![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
